molecular formula C6H4F3NO3S B3322542 5-(trifluoromethyl)pyridine-2-sulfonic Acid CAS No. 147541-04-6

5-(trifluoromethyl)pyridine-2-sulfonic Acid

Cat. No.: B3322542
CAS No.: 147541-04-6
M. Wt: 227.16 g/mol
InChI Key: YEKJTZIOYSNLGF-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridine-2-sulfonic acid is a heterocyclic compound featuring a pyridine ring substituted with a sulfonic acid group at position 2 and a trifluoromethyl (-CF₃) group at position 5 (Figure 1). The sulfonic acid group enhances hydrophilicity and acidity, while the -CF₃ group contributes strong electron-withdrawing effects and lipophilicity. This combination results in unique physicochemical properties, making the compound valuable in pharmaceuticals, agrochemicals, and catalysis.

Properties

IUPAC Name

5-(trifluoromethyl)pyridine-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO3S/c7-6(8,9)4-1-2-5(10-3-4)14(11,12)13/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKJTZIOYSNLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(trifluoromethyl)pyridine-2-sulfonic acid involves the reaction of 5-(trifluoromethyl)pyridine-2-thiol with chlorine gas in a hydrochloric acid solution . This reaction results in the formation of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, which can then be hydrolyzed to produce the sulfonic acid derivative.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)pyridine-2-sulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The trifluoromethyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include chlorine gas, hydrochloric acid, and various reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions include sulfonyl chlorides, reduced derivatives, and substituted pyridine compounds. These products can serve as intermediates for further chemical transformations.

Scientific Research Applications

Chemical Synthesis

5-(Trifluoromethyl)pyridine-2-sulfonic acid serves as a crucial intermediate in the synthesis of various organic compounds. It is involved in reactions that lead to the formation of:

  • Pharmaceuticals : The compound is used in the synthesis of drugs that exhibit enhanced biological activity due to the presence of the trifluoromethyl group. For instance, it plays a role in developing drugs with improved potency and selectivity against specific biological targets .
  • Agrochemicals : This compound is integral to creating crop protection products. Its derivatives are utilized in the formulation of insecticides and fungicides that demonstrate superior efficacy compared to traditional compounds .

Biological Applications

The unique properties of this compound make it valuable in biological research:

  • Biochemical Probes : Due to its ability to interact with various biological pathways, this compound is employed as a probe in biochemical studies. It aids researchers in understanding metabolic processes and enzyme interactions within organisms .
  • Drug Development : The incorporation of trifluoromethyl groups into drug candidates has been shown to enhance pharmacokinetic properties, making this compound relevant in medicinal chemistry .

Industrial Applications

In industrial settings, this compound is used for:

  • Specialty Chemicals Production : The compound is utilized to produce specialty chemicals that require specific functional groups for desired properties .
  • Catalysis : It has applications in catalysis, where it can facilitate various chemical reactions due to its unique structure and reactivity .

Chemical Reactions

This compound can undergo several types of reactions:

  • Oxidation : This process can yield sulfonyl derivatives.
  • Reduction : The sulfonic acid group can be transformed into other functional groups.
  • Substitution : The trifluoromethyl and sulfonic acid groups can participate in substitution reactions, leading to new compounds.

Synthetic Routes

One common method for synthesizing this compound involves reacting 5-(trifluoromethyl)pyridine-2-thiol with chlorine gas in an acidic medium. Industrial production typically employs large-scale reactions under controlled conditions to ensure high yield and purity.

Case Study 1: Agrochemical Development

A notable application of this compound is its role in developing pyridalyl, an agrochemical discovered by Sumitomo Chemical Co., Ltd. This compound exhibits enhanced pest control properties compared to traditional insecticides due to its fluorinated structure .

Case Study 2: Drug Synthesis

Research has demonstrated that incorporating trifluoromethyl groups into drug candidates significantly improves their potency. For example, studies have shown that drugs containing this moiety exhibit increased inhibition rates against specific enzymes compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)pyridine-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(trifluoromethyl)pyridine-2-sulfonic acid can be contrasted with related pyridine-sulfonic acid derivatives (Table 1). Key factors include substituent electronic effects, solubility, and synthetic accessibility.

Table 1: Comparison of Pyridine-Sulfonic Acid Derivatives

Compound Name Substituents Melting Point (°C) Key Properties Applications/Reactivity
This compound 5-CF₃, 2-SO₃H Not reported High acidity (due to -SO₃H), lipophilic -CF₃ group enhances membrane permeability Likely intermediate for sulfonamide drugs
Pyridine-2-sulfonic acid 2-SO₃H 244–249 Strong acidity, hydrophilic Catalyst, building block for metal complexes
5-Nitropyridine-2-sulfonic acid 5-NO₂, 2-SO₃H Not reported Extreme acidity (nitro group enhances -SO₃H dissociation) Energetic materials, oxidation reactions
5-Aminopyridine-2-sulfonic acid 5-NH₂, 2-SO₃H Not reported Reduced acidity (electron-donating -NH₂ counteracts -SO₃H) Pharmaceutical synthesis (e.g., sulfa drugs)

Key Comparisons:

Electronic Effects: The -CF₃ group in the target compound is a stronger electron-withdrawing group than -NO₂, but its inductive effect is less localized than the resonance-stabilized nitro group . This difference impacts acidity: 5-nitropyridine-2-sulfonic acid likely has a lower pKa than the trifluoromethyl analog. Amino substituents (e.g., 5-aminopyridine-2-sulfonic acid) reduce acidity due to electron donation, contrasting sharply with the -CF₃ and -NO₂ analogs .

Synthetic Challenges :

  • Introducing -CF₃ groups typically requires fluorination reagents (e.g., TFA, as in ) or trifluoromethylation agents, which are costlier and less atom-efficient than nitration or sulfonation .
  • 5-Nitropyridine-2-sulfonic acid is synthesized via hydrogen peroxide oxidation in trifluoroacetic acid, whereas the trifluoromethyl analog may involve halogen exchange or direct fluorination .

Thermal Stability :

  • Pyridine-2-sulfonic acid has a high melting point (244–249°C) due to strong hydrogen bonding . The trifluoromethyl analog may exhibit lower thermal stability if the -CF₃ group disrupts crystal packing.

Biological Activity

5-(Trifluoromethyl)pyridine-2-sulfonic acid (TFMP) is a compound of significant interest in the fields of medicinal chemistry and agrochemistry due to its unique chemical properties and biological activities. This article provides an overview of the biological activity associated with TFMP, including its mechanisms of action, applications in medicine and agriculture, and relevant case studies.

Chemical Structure and Properties

The chemical structure of TFMP includes a pyridine ring substituted with a trifluoromethyl group and a sulfonic acid moiety. The presence of the trifluoromethyl group enhances the lipophilicity and stability of the compound, allowing for effective interaction with biological targets. The sulfonic acid group contributes to its solubility in water, making it suitable for various biochemical applications.

TFMP exerts its biological effects through several mechanisms:

  • Antimicrobial Activity : TFMP has been investigated for its potential antimicrobial properties. Studies suggest that compounds containing trifluoromethyl groups can disrupt microbial cell membranes, leading to cell death.
  • Anti-inflammatory Properties : Research indicates that TFMP may inhibit inflammatory pathways, potentially through modulation of cytokine production or inhibition of specific enzymes involved in inflammation .
  • Agrochemical Applications : In agriculture, TFMP derivatives are used as herbicides and fungicides. They are believed to interfere with metabolic pathways in pests, enhancing their efficacy compared to traditional compounds .

Table 1: Summary of Biological Activities of TFMP

Activity TypeDescriptionReference
AntimicrobialDisruption of microbial cell membranes
Anti-inflammatoryModulation of cytokine production
HerbicidalInhibition of pest metabolism
FungicidalHigher efficacy than chlorine derivatives

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various trifluoromethyl-pyridine derivatives, including TFMP. The results demonstrated that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with cellular processes .

Case Study 2: Agricultural Application

In agricultural research, TFMP was incorporated into formulations aimed at controlling perennial grass weeds. Field trials indicated that TFMP-containing herbicides provided superior control compared to non-fluorinated analogs, highlighting the importance of the trifluoromethyl group in enhancing herbicidal activity .

Research Findings

Recent studies have focused on synthesizing novel derivatives of TFMP with enhanced biological activities. For instance, modifications to the sulfonic acid group have led to compounds with improved anti-inflammatory properties and greater potency against specific pathogens .

Q & A

Basic Question: What are the critical parameters for optimizing the synthesis of 5-(trifluoromethyl)pyridine-2-sulfonic acid?

Answer:
The synthesis of this compound requires precise control of reaction parameters. Key factors include:

  • Temperature : Maintaining a range of 80–100°C during sulfonation to avoid side reactions like desulfonation or decomposition .
  • Reaction Time : Extended reaction times (>12 hours) improve sulfonic acid group incorporation but must balance against thermal degradation risks .
  • Purification : Use recrystallization with polar solvents (e.g., ethanol/water mixtures) to isolate the product from unreacted precursors or byproducts like sulfonated pyridine derivatives .
  • Catalysts : Sulfuric acid or chlorosulfonic acid are common catalysts, but stoichiometric ratios must be optimized to prevent over-sulfonation .

Basic Question: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming the trifluoromethyl group (δ ~ -60 to -70 ppm), while ¹H NMR identifies pyridine ring protons (δ 8.5–9.0 ppm for ortho-substituted protons) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve sulfonic acid derivatives. Mobile phases often include 0.1% trifluoroacetic acid to suppress ionization and improve peak symmetry .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode confirms the molecular ion [M–H]⁻ at m/z 256.0 (calculated for C₇H₄F₃NO₃S) .

Advanced Question: How can computational modeling predict the transport properties of this compound in ionomeric membranes?

Answer:
Molecular dynamics (MD) simulations and density functional theory (DFT) are used to study:

  • Ion Transport : The sulfonic acid group’s hydration energy and proton dissociation kinetics can be modeled to predict conductivity in membrane applications .
  • Morphology : Coarse-grained MD simulations reveal phase-segregated structures in membranes, where hydrophobic trifluoromethyl groups aggregate, and hydrophilic sulfonic acid domains facilitate proton transport .
  • Degradation Pathways : DFT calculates bond dissociation energies (e.g., C–S or C–F bonds) to identify vulnerable sites under oxidative stress .

Advanced Question: What mechanisms drive the degradation of this compound under acidic conditions?

Answer:
Degradation pathways include:

  • Hydrolytic Cleavage : Acid-catalyzed hydrolysis of the sulfonic acid group, forming pyridine derivatives and sulfur trioxide. This is accelerated at temperatures >100°C .
  • Radical Oxidation : Reactive oxygen species (e.g., •OH) attack the trifluoromethyl group, leading to defluorination and formation of carboxylic acid byproducts .
  • Thermal Decomposition : Above 150°C, the compound decomposes into CO₂, SO₂, and fluorinated hydrocarbons, as shown by thermogravimetric analysis (TGA) .

Advanced Question: What challenges arise in functionalizing this compound for catalytic or pharmaceutical applications?

Answer:
Key challenges include:

  • Electrophilic Substitution : The electron-withdrawing trifluoromethyl and sulfonic acid groups deactivate the pyridine ring, limiting reactions like nitration or halogenation. Directed ortho-metalation (DoM) strategies using LDA (lithium diisopropylamide) may overcome this .
  • Solubility : The compound’s high polarity necessitates polar aprotic solvents (e.g., DMF or DMSO), complicating coupling reactions with hydrophobic substrates .
  • Byproduct Formation : Attempts to replace the sulfonic acid group with nucleophiles (e.g., amines) often yield side products due to competing elimination or oxidation pathways .

Advanced Question: How do researchers address analytical challenges like hygroscopicity when handling this compound?

Answer:

  • Storage : Store under anhydrous conditions at -20°C in sealed containers with desiccants (e.g., molecular sieves) to prevent water absorption .
  • Karl Fischer Titration : Quantify residual moisture content (<0.1% w/w) to ensure reproducibility in reactions .
  • Handling : Use gloveboxes with <1 ppm humidity for weighing and synthesis steps to avoid hydrolysis .

Basic Question: What are the emerging pharmacological applications of this compound derivatives?

Answer:

  • Enzyme Inhibition : The sulfonic acid group acts as a bioisostere for phosphate, enabling inhibition of kinases or phosphatases. For example, derivatives show activity against tyrosine kinase receptors in cancer cell lines .
  • Prodrug Design : Conversion to sulfonamide esters improves membrane permeability, with in vivo hydrolysis releasing the active sulfonic acid form .

Advanced Question: How does the compound’s stability in biological matrices impact pharmacokinetic studies?

Answer:

  • Plasma Stability : The sulfonic acid group undergoes esterification with serum albumin, reducing bioavailability. Stability assays in human plasma (37°C, pH 7.4) are essential to quantify half-life (<2 hours in some cases) .
  • Metabolite Identification : LC-MS/MS detects metabolites like 5-(trifluoromethyl)pyridine-2-ol, formed via enzymatic desulfonation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(trifluoromethyl)pyridine-2-sulfonic Acid
Reactant of Route 2
Reactant of Route 2
5-(trifluoromethyl)pyridine-2-sulfonic Acid

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